VBIT-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VBIT-4は、電圧依存性アニオンチャネル1(VDAC1)のオリゴマー化阻害剤です。その結合親和性(Kd)は約17μMです。 VDAC1は、アポトーシスを含む細胞生存および死のシグナル伝達において重要な役割を果たす外側ミトコンドリア膜タンパク質です 。 this compoundは、その潜在的な治療用途により注目を集めています。

科学的研究の応用

VBIT-4’s versatility extends across scientific disciplines:

Neurodegenerative Diseases: It shows promise in treating conditions like Alzheimer’s disease by mitigating mitochondrial dysfunction and brain pathology.

Cardiovascular Disorders: this compound’s protective effects on mitochondrial function make it relevant for heart health.

Chemical Research: Researchers explore its impact on cellular energy and metabolism.

Biological Studies: this compound’s influence on VDAC1 levels in neurons warrants investigation.

作用機序

正確なメカニズムは推測的ですが、VBIT-4はおそらくVDAC1のオリゴマー化を調節すると考えられます。過剰なVDAC1の凝集を阻止することにより、ミトコンドリアの完全性を維持し、アポトーシスを抑制し、細胞の恒常性を回復させる可能性があります。

6. 類似化合物の比較

This compoundの独自性は注目に値しますが、他のVDAC1阻害剤も存在します。さらなる研究により、これらの化合物の違いと相乗効果を解明できる可能性があります。

生化学分析

Biochemical Properties

VBIT-4 plays a crucial role in biochemical reactions by interacting with the voltage-dependent anion channel 1 (VDAC1) located on the outer mitochondrial membrane. This compound inhibits the oligomerization of VDAC1, which is a key process in mitochondrion-mediated apoptosis. By preventing VDAC1 oligomerization, this compound helps to maintain mitochondrial membrane potential, reduce reactive oxygen species production, and prevent the detachment of hexokinase from mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, thereby protecting cells from programmed cell death. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and reducing oxidative stress. This compound has been shown to decrease the release of mitochondrial DNA, reduce interferon signaling, and mitigate disease severity in models of systemic lupus erythematosus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VDAC1. This compound binds to VDAC1 with a binding affinity (Kd) of 17 μM, inhibiting its oligomerization and subsequent apoptosis. This inhibition helps to restore dissipated mitochondrial membrane potential, decrease reactive oxygen species production, and prevent the disruption of intracellular calcium levels. This compound also prevents the detachment of hexokinase from mitochondria, thereby maintaining cellular energy and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting apoptosis and protecting against mitochondrial dysfunction in both in vitro and in vivo studies. Long-term effects of this compound include sustained protection against apoptosis-associated mitochondrial dysfunction and maintenance of cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors involved in maintaining mitochondrial membrane potential, reducing reactive oxygen species production, and preventing the detachment of hexokinase from mitochondria. These interactions help to maintain cellular energy and metabolism, thereby supporting overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects by inhibiting VDAC1 oligomerization and preventing apoptosis. The localization and accumulation of this compound within mitochondria are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This compound targets the outer mitochondrial membrane protein VDAC1, where it inhibits oligomerization and prevents apoptosis. The targeting signals and post-translational modifications that direct this compound to mitochondria are essential for its activity and function .

準備方法

VBIT-4の合成経路は広く文書化されていませんが、化学合成によって取得できます。残念ながら、具体的な反応条件は明らかにされていません。工業生産のために、最適化とスケールアッププロセスが必要になります。

化学反応の分析

VBIT-4は、正確な詳細が不足しているものの、さまざまな反応を受けると考えられます。以下に、考えられる反応をいくつか示します。

酸化: this compoundは、レドックスプロセスに関与する可能性があります。

置換: 求核剤または求電子剤と反応する可能性があります。

一般的な試薬: 確認されていませんが、酸化剤、還元剤、ルイス酸などの試薬が関与している可能性があります。

主な生成物: これには、修飾されたVDAC1複合体または誘導体が含まれる可能性があります。

4. 科学研究への応用

This compoundの汎用性は、科学分野全体にわたっています。

神経変性疾患: ミトコンドリア機能不全と脳病理を軽減することにより、アルツハイマー病などの疾患の治療に有望です.

心血管疾患: this compoundは、ミトコンドリア機能に対する保護効果があるため、心臓の健康に関連しています。

化学研究: 研究者は、細胞エネルギーと代謝への影響を探求しています。

生物学的研究: this compoundは、ニューロンにおけるVDAC1レベルに影響を与えるため、調査する必要があります。

類似化合物との比較

While VBIT-4’s uniqueness is notable, other VDAC1 inhibitors exist. Further research could elucidate distinctions and synergies among these compounds.

特性

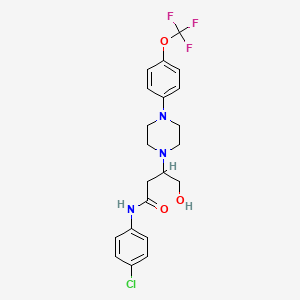

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQXVAEFPWMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086257-77-2 |

Source

|

| Record name | N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)

![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)